molecular formula C10H8N2 B102728 4-(2-Cyanoethyl)benzonitrile CAS No. 18176-72-2

4-(2-Cyanoethyl)benzonitrile

Cat. No.: B102728
CAS No.: 18176-72-2
M. Wt: 156.18 g/mol
InChI Key: RVBBVUHBMANOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyanoethyl)benzonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18176-72-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(2-cyanoethyl)benzonitrile

InChI

InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2

InChI Key

RVBBVUHBMANOJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC#N)C#N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C#N

Key on ui other cas no.

18176-72-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.40 g (1.25 mmole) of potassium tert-butoxide was added to a 17 ml ethylene glycol dimethyl ether solution containing 0.73 g (5 mmole) of 4-acetylbenzonitrile, 0.5 ml of ethanol and 1.27 g (6.5 mmole) of p-toluenesulfonylmethylisocyanide under ice-cooling; then the mixture was stirred at room temperature for 0.5 hour and then at 40° C. for an additional hour. After the reaction mixture was cooled by allowing to stand at room temperature, it was filtered under reduced pressure and the filtrate was purified by silica gel chromatography to obtain 0.55 g (yield: 70.4 %) of 2-(4-cyanophenyl)ethylcyanide.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a dry and argon-flushed Schlenk-flask, equipped with a magnetic stirring bar and a septum, (2-cyanoethyl)zinc pivalate (1t) (2.35 g, 2150 mg/mmol, 1.09 mmol) was dissolved in a mixture of THF (3.0 mL) and NMP (1.0 mL). 4-Bromobenzonitrile (168 mg, 0.92 mmol) was added followed by PEPPSI-iPr (14 mg, 0.02 mmol) and the mixture was stirred for 12 h at 50° C. Then sat. aq. NH4Cl (10 mL) was added and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic phases were dried (Na2SO4). Evaporation of the solvents in vacuo and purification by flash chromatography (silica gel, ihexane/Et2O=3:1) afforded 4-(2-cyanoethyl)benzonitrile (entry 26) (113 mg, 80%) as a pale yellow oil.
Name
(2-cyanoethyl)zinc pivalate
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PEPPSI-iPr
Quantity
14 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.